![molecular formula C23H18N2O3 B12923755 4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl- CAS No. 90094-99-8](/img/structure/B12923755.png)
4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate is a complex organic compound with a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential antibacterial properties and its role in various biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate typically involves a multi-step process starting from primary amines. The primary amines undergo a series of reactions to form 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones, which are then reacted with 2-phenyl-3,1-benzoxazin-4-one to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions are various substituted quinazolinones, which have been shown to possess significant antibacterial activity .
Wissenschaftliche Forschungsanwendungen
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate involves its interaction with bacterial enzymes. It binds to penicillin-binding proteins, inhibiting their function and leading to the disruption of bacterial cell wall synthesis. This results in the bactericidal activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methoxyphenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
- 3-(2-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
Uniqueness
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate is unique due to its specific quinazolinone core structure, which imparts significant antibacterial properties. Its ability to inhibit penicillin-binding proteins sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
90094-99-8 |
|---|---|
Molekularformel |
C23H18N2O3 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-(4-oxo-2-phenylquinazolin-3-yl)ethyl benzoate |
InChI |
InChI=1S/C23H18N2O3/c26-22-19-13-7-8-14-20(19)24-21(17-9-3-1-4-10-17)25(22)15-16-28-23(27)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI-Schlüssel |
CHWXDJJOYVHZAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCOC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [2,3'-biquinoline]-2'-carboxylate](/img/structure/B12923672.png)
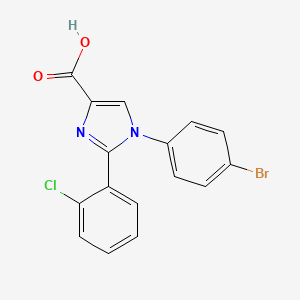
![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)

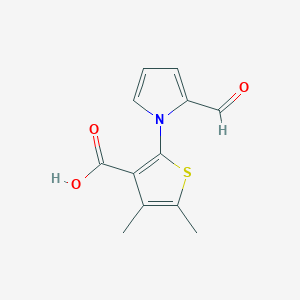
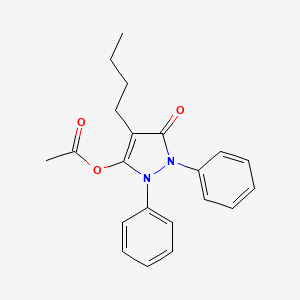
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
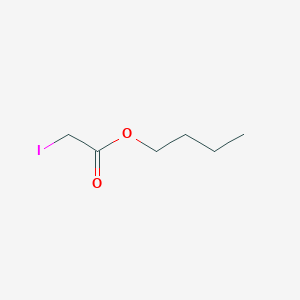


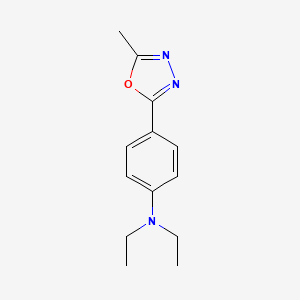
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)

